molecular formula C17H16N2O4 B2772332 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide CAS No. 2034454-06-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide

Katalognummer: B2772332
CAS-Nummer: 2034454-06-1
Molekulargewicht: 312.325
InChI-Schlüssel: XVKFACPEHMHGBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide is a synthetic organic compound designed for research purposes. It features a hybrid molecular structure combining a 2,5-dioxopyrrolidine (succinimide) moiety with a furan-substituted benzyl group, connected via an acetamide linker. This structural class is of significant interest in medicinal chemistry and neuroscience research. Compounds with the 2,5-dioxopyrrolidin-1-yl acetamide core have demonstrated substantial research value in preclinical studies for neurological disorders. Structurally similar molecules have been investigated as potent broad-spectrum anticonvulsants in animal models, showing efficacy in maximal electroshock (MES) and psychomotor (6 Hz) seizure tests . Another closely related derivative, (R)-AS-1, was identified as a novel, orally bioavailable positive allosteric modulator of the glutamate transporter EAAT2, exhibiting potent antiseizure activity in vivo and a promising safety profile . This suggests a potential research application for this compound in modulating excitatory neurotransmission. The mechanism of action for this chemical family may involve the inhibition of calcium currents mediated by Cav1.2 (L-type) channels or the enhancement of glutamate uptake, representing a novel approach for investigative neurology . The presence of the furan heterocycle is a common feature in bioactive molecules and can enhance a compound's interaction with biological targets. This product is intended for non-human research applications only in fields such as chemistry, biology, and pharmacology. It is not designed for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with care, utilizing appropriate safety protocols.

Eigenschaften

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-15(10-19-16(21)5-6-17(19)22)18-9-12-1-3-13(4-2-12)14-7-8-23-11-14/h1-4,7-8,11H,5-6,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKFACPEHMHGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide typically involves multiple steps, starting with the formation of the pyrrolidinone ring, followed by the introduction of the furan and benzyl groups. Common synthetic routes include:

  • Condensation reactions: These reactions involve the condensation of appropriate precursors to form the pyrrolidinone ring.

  • Substitution reactions: The furan and benzyl groups are introduced through substitution reactions, often using activating agents to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Wirkmechanismus

The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

  • 2,5-Dioxopyrrolidin-1-yl derivatives: These compounds share the pyrrolidinone ring but differ in their substituents.

  • Furan derivatives: Compounds containing furan rings with various substituents.

  • Acetamide derivatives: Compounds with similar acetamide groups but different core structures.

Uniqueness: 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide stands out due to its combination of the pyrrolidinone ring, furan moiety, and acetamide group, which provides unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Biologische Aktivität

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide is a hybrid molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide typically involves the reaction of 2-furanacrylic acid with N-hydroxysuccinimide, followed by acylation with an appropriate amine. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticonvulsant Activity

Recent studies have identified related compounds, such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) , as potent anticonvulsants. AS-1 demonstrated significant efficacy in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound exhibited a favorable safety profile and good permeability in ADME-Tox studies, suggesting its potential as a therapeutic agent for epilepsy .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Related compounds have shown promising results in inhibiting these enzymes with IC50 values significantly lower than those of established drugs like donepezil .

Study on Anticonvulsant Properties

In a study evaluating AS-1's anticonvulsant properties, researchers found that it provided broad-spectrum protection across multiple seizure models. This study highlighted the compound's effectiveness in drug-resistant epilepsy models and noted its low toxicity in preliminary tests .

Neuroprotective Effects

Another relevant study focused on the neuroprotective effects of similar compounds that inhibit AChE. These compounds demonstrated not only enzyme inhibition but also protective effects against oxidative stress and neuroinflammation in cellular models .

Data Tables

Activity Compound IC50 Value Remarks
AnticonvulsantN-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)Varies by modelEffective in MES and PTZ tests
Antimicrobial4-thiazolidinone derivatives100-400 µg/mLModerate to good activity against various bacteria
AChE InhibitionVarious derivativesIC50 < 10 µMMore potent than donepezil

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Coupling Reactions : The dioxopyrrolidine moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidine-dione derivative and the benzylamine intermediate .

Functionalization : The furan-3-yl group is incorporated via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution on a halogenated benzyl precursor .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity product .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the furan and dioxopyrrolidine groups (e.g., furan protons at δ 7.4–8.1 ppm; pyrrolidine carbonyls at ~170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~395.16) .
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} confirm amide and carbonyl groups .
  • HPLC : Purity >95% assessed using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (<0°C) during coupling reduce side reactions (e.g., racemization) .
  • Catalyst Screening : Pd(PPh3_3)4_4 in Suzuki-Miyaura coupling enhances furan-3-yl incorporation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during amide bond formation .
  • Kinetic Monitoring : TLC or inline FTIR tracks reaction progression to minimize over-functionalization .

Q. What strategies resolve contradictory bioactivity data in antimicrobial studies?

  • Methodological Answer :

  • Standardized Assays : Use CLSI/MIC protocols to ensure reproducibility across labs (e.g., S. aureus ATCC 25923) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing furan with thiophene) to isolate pharmacophoric groups .
  • Mechanistic Studies : Fluorescence quenching or SPR assays identify binding to bacterial topoisomerase IV .
  • Data Normalization : Correct for solvent effects (DMSO cytotoxicity) using vehicle controls .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., human PARP-1, PDB ID: 5DS3) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability, CYP inhibition) .

Data Contradictions and Validation

Q. How to address discrepancies in reported cytotoxicity values across studies?

  • Methodological Answer :

  • Cell Line Validation : Use authenticated lines (e.g., HEK-293 vs. HeLa) from ATCC to exclude variability .
  • Dose-Response Curves : IC50_{50} values derived from 8-point dilutions (0.1–100 µM) improve reliability .
  • Apoptosis Markers : Confirm cytotoxicity via flow cytometry (Annexin V/PI staining) .

Structural and Functional Analogues

Q. What structurally related compounds are used as benchmarks?

  • Examples :

Compound NameKey Structural DifferencesBiological Relevance
2-(2,5-Dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamideOxazole replaces furanReduced antimicrobial activity
N-[2-(Dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamideDimethylamino side chainEnhanced solubility and CNS penetration

Future Research Directions

Q. What gaps exist in understanding this compound’s mechanism of action?

  • Priority Areas :

  • Proteomics : SILAC-based profiling to identify off-target interactions .
  • In Vivo Models : PK/PD studies in murine infection models (e.g., septicemia) .
  • Crystallography : Co-crystallization with target enzymes to resolve binding modes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.